An In-depth Technical Guide to the Physicochemical Characterization of 3-Chloro-4-(2-chlorophenyl)-2-butanone
An In-depth Technical Guide to the Physicochemical Characterization of 3-Chloro-4-(2-chlorophenyl)-2-butanone
This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Chloro-4-(2-chlorophenyl)-2-butanone. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet. It delves into the methodologies and scientific principles essential for the thorough characterization of this and similar molecules, ensuring a robust understanding of its behavior and purity.
Introduction: Understanding the Molecule
3-Chloro-4-(2-chlorophenyl)-2-butanone is a halogenated ketone with potential applications as an intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. Its reactivity is largely dictated by the presence of two chlorine atoms and a ketone functional group. A precise understanding of its physical properties is paramount for its effective use in synthetic pathways, ensuring optimal reaction conditions, and for the development of appropriate purification and analytical methods.
While specific experimental data for this compound is not widely published, this guide will detail the established, validated protocols for determining its key physical and chemical characteristics. This approach provides a framework for the empirical analysis of this molecule and serves as a practical reference for similar compounds where data may be sparse.
Molecular Identity and Structure
A foundational aspect of characterizing any chemical compound is confirming its molecular structure and fundamental identifiers.
| Property | Value | Source |
| CAS Number | 30359-13-8 | Sigma-Aldrich |
| Molecular Formula | C₁₀H₁₀Cl₂O | PubChemLite |
| Molecular Weight | 217.09 g/mol | Calculated |
| SMILES | CC(=O)C(Cl)CC1=CC=CC=C1Cl | PubChemLite |
| InChI | InChI=1S/C10H10Cl2O/c1-7(13)10(12)6-8-4-2-3-5-9(8)11/h2-5,10H,6H2,1H3 | PubChemLite |
| InChIKey | RXHBDEMLIIWNSA-UHFFFAOYSA-N | PubChemLite |
The molecular structure, as determined from its chemical name and SMILES notation, is presented below.
Caption: Molecular structure of 3-Chloro-4-(2-chlorophenyl)-2-butanone.
Determination of Core Physical Properties
The following sections outline the standard experimental procedures for determining the fundamental physical properties of an organic compound like 3-Chloro-4-(2-chlorophenyl)-2-butanone.
Melting Point
The melting point is a critical indicator of a solid compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C. Impurities tend to lower and broaden the melting range.[1]
Experimental Protocol: Capillary Method
-
Sample Preparation: A small amount of the dry, finely powdered compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer or a digital temperature sensor.[2]
-
Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, especially near the expected melting point.[2]
-
Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁-T₂.
Boiling Point
For liquid compounds, the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[3] It is a key physical constant for characterization and an indicator of purity.
Experimental Protocol: Distillation Method
-
Apparatus Setup: A distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, and a receiving flask.[4]
-
Sample Placement: The liquid sample (a few milliliters) is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.
-
Heating: The flask is gently heated. As the liquid boils, the vapor rises and comes into contact with the thermometer bulb.
-
Temperature Reading: The temperature is recorded when it stabilizes, indicating that the vapor and liquid are in equilibrium. This stable temperature is the boiling point.[4]
-
Pressure Correction: The atmospheric pressure should be recorded as the boiling point is pressure-dependent.[3] For high-boiling or heat-sensitive compounds, vacuum distillation may be employed to lower the boiling point and prevent decomposition.[5]
Density
Density, the mass per unit volume, is another important physical property for identifying a liquid substance.
Experimental Protocol: Pycnometer or Graduated Cylinder Method
-
Mass of Empty Container: The mass of a clean, dry graduated cylinder or pycnometer is accurately measured using an analytical balance.[6][7]
-
Volume of Liquid: A known volume of the liquid is added to the graduated cylinder. For higher accuracy, a pycnometer of a known volume is filled with the liquid.
-
Mass of Filled Container: The mass of the container with the liquid is measured.[6][7]
-
Calculation: The mass of the liquid is determined by subtraction. The density is then calculated by dividing the mass of the liquid by its volume.[8][9]
Solubility
Understanding the solubility of a compound in various solvents is crucial for purification (e.g., recrystallization), extraction, and formulation.
Experimental Protocol: Qualitative Solubility Testing
-
Solvent Selection: A range of solvents with varying polarities is chosen (e.g., water, ethanol, diethyl ether, toluene, 5% aq. HCl, 5% aq. NaOH).
-
Procedure: A small, measured amount of the compound (e.g., 10-20 mg) is placed in a test tube, and a small volume of the solvent (e.g., 0.5 mL) is added.[10]
-
Observation: The mixture is agitated, and the solubility is observed. If the compound dissolves, it is recorded as soluble. If not, the mixture may be gently warmed.
-
Interpretation: Solubility in water suggests the presence of polar functional groups. Solubility in aqueous acid or base indicates the presence of basic or acidic functional groups, respectively.[11] Solubility in organic solvents provides insight into the overall polarity of the molecule.
Analytical and Spectroscopic Characterization
To confirm the structure and assess the purity of 3-Chloro-4-(2-chlorophenyl)-2-butanone, a combination of chromatographic and spectroscopic techniques is indispensable.
Purity Assessment: Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating and analyzing volatile organic compounds, making it ideal for assessing the purity of the title compound.[12][13]
Workflow for Purity Analysis by GC
Caption: Workflow for purity assessment using Gas Chromatography.
The principle of GC relies on the partitioning of the analyte between a stationary phase (a high-boiling liquid coated on the inside of a capillary column) and a mobile phase (an inert carrier gas).[12][14] Compounds are separated based on their boiling points and their interactions with the stationary phase. The area under each peak in the resulting chromatogram is proportional to the amount of that component, allowing for the calculation of percentage purity.
Structural Elucidation
A combination of spectroscopic methods is used to confirm the molecular structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the detailed structure of organic molecules in solution.[15][16]
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.[17]
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.[18]
-
2D NMR techniques (e.g., COSY, HSQC, HMBC): Used to establish the complete connectivity of the molecule.[19]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in a molecule.[20][21] The spectrum of 3-Chloro-4-(2-chlorophenyl)-2-butanone is expected to show characteristic absorption bands for the C=O (ketone) stretching vibration (typically around 1715 cm⁻¹) and C-Cl stretching vibrations.
-
Mass Spectrometry (MS): This technique provides the molecular weight of the compound through the detection of the molecular ion peak (M⁺).[22][23] High-resolution mass spectrometry can provide the exact molecular formula.[24] The fragmentation pattern observed in the mass spectrum can also offer valuable structural information.
Purification Techniques
Should the initial analysis indicate the presence of impurities, standard purification techniques can be employed.
-
Recrystallization: If the compound is a solid, recrystallization is the most effective method for purification.[25][26] This technique relies on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures.[27]
-
Distillation: If the compound is a liquid, distillation can be used to separate it from non-volatile impurities or from other volatile components with different boiling points.[28][29][30]
Conclusion
While a complete, publicly available dataset for the physical properties of 3-Chloro-4-(2-chlorophenyl)-2-butanone is limited, this guide provides the necessary framework for its comprehensive characterization. By employing the standardized experimental and analytical protocols described herein, researchers and drug development professionals can confidently determine the physical properties, confirm the structure, and assess the purity of this and other novel chemical entities. This rigorous approach is fundamental to ensuring the quality and reliability of chemical intermediates in the synthetic and pharmaceutical sciences.
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